

A Comparative Guide to Methane Storage: Co-MOF-74 vs. Activated Carbon

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Co-MOF-74

Cat. No.: B13728145

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

The efficient storage of methane, the primary component of natural gas, is a critical challenge for its widespread use as a clean energy source. This guide provides an objective comparison of two promising adsorbent materials for methane storage: the metal-organic framework **Co-MOF-74** and traditional activated carbon. The following sections detail their performance based on experimental and computational data, outline the methodologies for performance evaluation, and visualize the synthesis and activation processes.

Performance Comparison

The methane storage capabilities of **Co-MOF-74** and activated carbon are primarily evaluated based on their gravimetric and volumetric uptake capacities at various pressures and temperatures. While direct experimental comparisons under identical conditions are limited in the literature, this guide collates relevant data to provide a comparative overview. The data for **Co-MOF-74** is primarily derived from computational studies, which provide a strong theoretical basis for its performance, while the data for activated carbon is based on experimental measurements of commercially available materials.

Table 1: Comparison of Material Properties

Property	Co-MOF-74	Activated Carbon (Maxsorb)
Type of Material	Metal-Organic Framework	Amorphous Carbon
BET Surface Area (m ² /g)	~1300 - 1500	~1250 - 3250[1]
Pore Volume (cm ³ /g)	~0.6 - 0.7	~0.6 - 1.5[1]
Crystal Density (g/cm ³)	~1.4 - 1.5	Not applicable
Packed Density (g/cm ³)	Variable	~0.3 - 0.6[1]

Table 2: Methane Storage Performance (at 298 K / 25 °C)

Performance Metric	Co-MOF-74 (Computational Data)[2]	Activated Carbon (Experimental Data)
Pressure (bar)	Gravimetric Uptake (g/g)	Volumetric Uptake (cm ³ (STP)/cm ³)
35	~0.14	~190
45	~0.16	~210

Note: The volumetric uptake for **Co-MOF-74** is calculated using its crystal density. The actual working capacity in a packed bed would be lower. The data for activated carbon can vary significantly depending on the specific type and its physical properties.

Experimental Protocols

Accurate evaluation of methane storage capacity relies on standardized experimental procedures. The two primary methods used are volumetric and gravimetric analysis.

Volumetric Method

The volumetric method involves introducing a known amount of methane gas into a sample cell of a known volume containing the adsorbent material. The amount of gas adsorbed is calculated by measuring the pressure change in the system at a constant temperature, taking into account the gas ideality and the volume of the adsorbent.

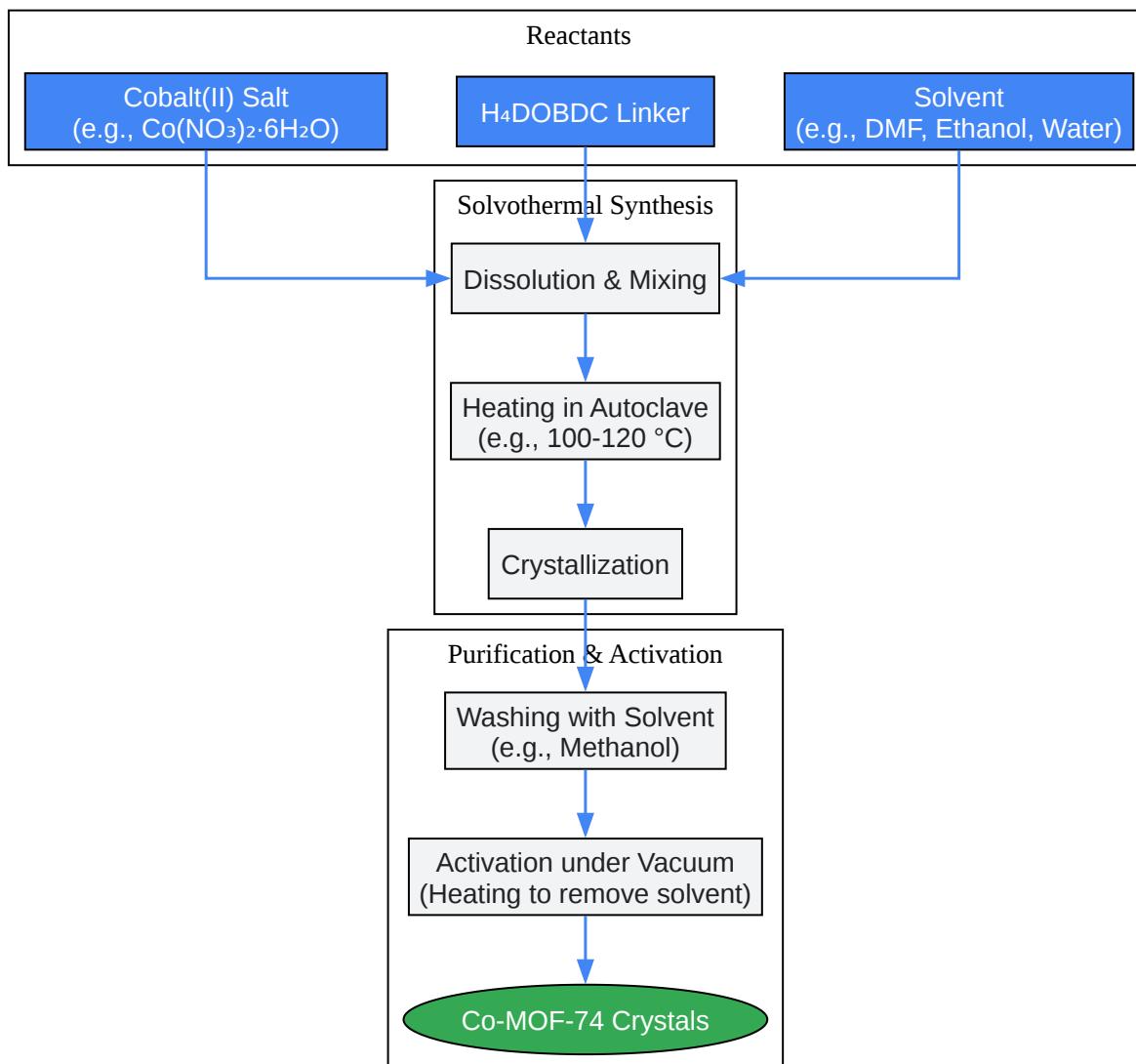
Key Steps:

- Sample Preparation: The adsorbent material is degassed under vacuum at an elevated temperature to remove any adsorbed impurities and moisture.
- Void Volume Measurement: The "dead space" or void volume of the sample cell is determined using a non-adsorbing gas, typically helium.
- Methane Dosing: A precise amount of methane is introduced into the sample cell.
- Equilibration: The system is allowed to reach thermal and pressure equilibrium.
- Data Acquisition: The equilibrium pressure is recorded.
- Isotherm Construction: Steps 3-5 are repeated at increasing pressure points to construct the adsorption isotherm.

Gravimetric Method

The gravimetric method directly measures the mass of adsorbed methane using a sensitive microbalance. The adsorbent is placed in a sample holder suspended from the balance in a pressure- and temperature-controlled chamber.

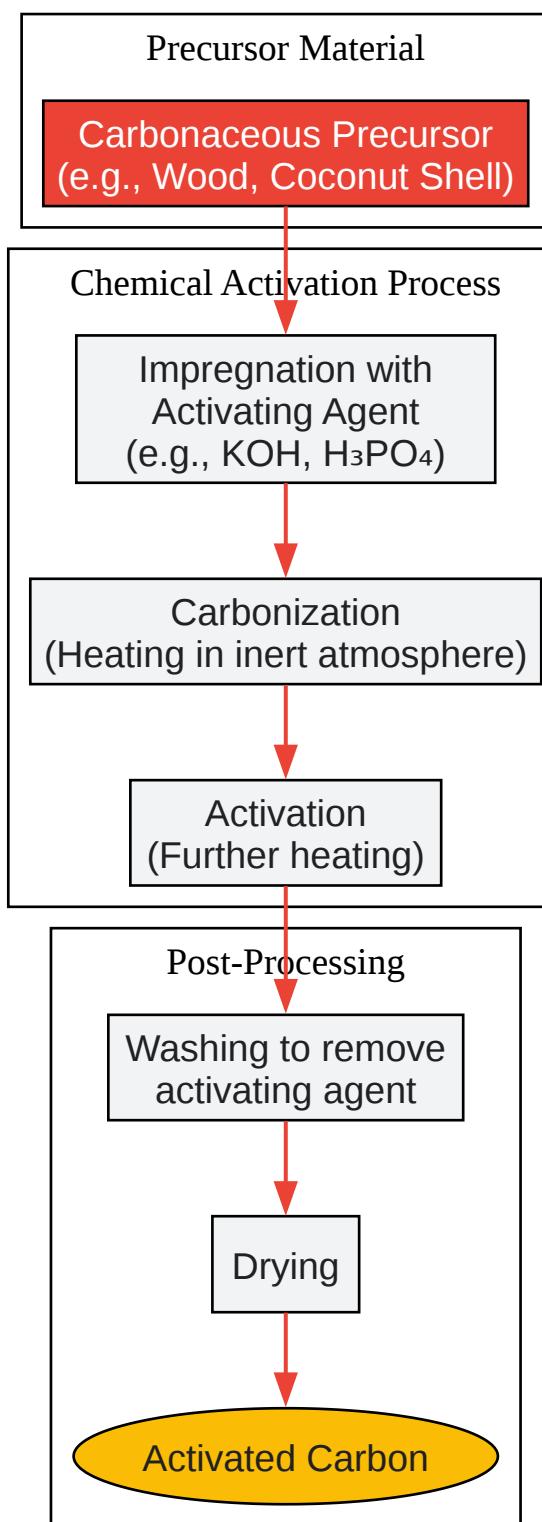
Key Steps:


- Sample Preparation: The sample is degassed in-situ under vacuum and heat.
- Buoyancy Correction: The buoyancy effect of the surrounding methane gas on the sample and sample holder is corrected for by measuring the weight of the sample in a non-adsorbing gas (helium) at various pressures or by using the known density of the material.
- Methane Adsorption: Methane is introduced into the chamber at a set pressure, and the weight increase of the sample is recorded until equilibrium is reached.
- Isotherm Construction: The measurement is repeated at different pressures to generate the adsorption isotherm.

Material Synthesis and Activation

The performance of both **Co-MOF-74** and activated carbon is highly dependent on their synthesis and activation processes, which define their porous structure and surface chemistry.

Synthesis of Co-MOF-74


Co-MOF-74 is typically synthesized via a solvothermal reaction involving a cobalt salt and an organic linker, 2,5-dihydroxyterephthalic acid (H₄DOBDC).

[Click to download full resolution via product page](#)

Caption: Solvothermal synthesis workflow for **Co-MOF-74**.

Chemical Activation of Carbon

Activated carbon is produced from a carbonaceous precursor through carbonization and a subsequent activation step. Chemical activation involves impregnating the precursor with a chemical agent before heat treatment.

[Click to download full resolution via product page](#)

Caption: Workflow for chemical activation of carbon.

Conclusion

Both **Co-MOF-74** and activated carbon are viable materials for methane storage, each with its own set of advantages and disadvantages. Activated carbons are well-established, relatively inexpensive, and exhibit good methane storage capacities.[1][3] Their performance is highly dependent on the precursor material and the activation process, which can be tailored to optimize pore structure.

Co-MOF-74, a representative of the MOF-74 series, shows high theoretical methane storage capacity due to its well-defined crystalline structure with a high density of open metal sites that act as strong adsorption centers.^{[2][4]} The tunability of MOF structures offers the potential for designing materials with even greater storage capacities.

The choice between **Co-MOF-74** and activated carbon for a specific application will depend on a variety of factors, including cost, desired storage capacity (both gravimetric and volumetric), and the operating conditions of the storage system. Further direct experimental comparisons under identical conditions are necessary to fully elucidate the relative performance of these two materials.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. personal.ems.psu.edu [personal.ems.psu.edu]
- 2. مقاله High Pressure Methane Adsorption on a Series of MOF-74: Molecular Simulation Study [civilica.com]
- 3. Adsorption Measurements of Methane on Activated Carbon in the Temperature Range (281 to 343) K and Pressures to 1.2 MPa | Semantic Scholar [semanticscholar.org]
- 4. live-global-science.pantheon.berkeley.edu [live-global-science.pantheon.berkeley.edu]
- To cite this document: BenchChem. [A Comparative Guide to Methane Storage: Co-MOF-74 vs. Activated Carbon]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b13728145#co-mof-74-versus-activated-carbon-for-methane-storage>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com